

# XL019 Exelixis development

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## Compound Focus: XL019

CAS No.: 945755-56-6

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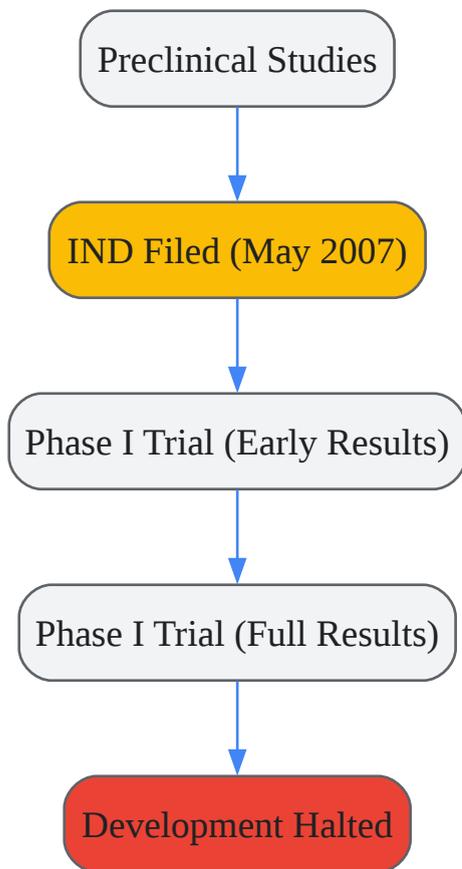
## Core Compound Profile

**XL019** is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. It was investigated as a therapeutic candidate for conditions driven by dysregulated JAK/STAT signaling.

Property	Description
<b>Molecular Target</b>	Janus Kinase 2 (JAK2) [1]
<b>Primary Mechanism</b>	Inhibits JAK2 and the downstream JAK/STAT signaling pathway, which promotes cell growth and survival [1].
<b>Selectivity</b>	Highly selective for JAK2 (IC50 = 2-3 nM) over JAK1, JAK3, and TYK2 [2] [3] [4].
<b>Developmental Status</b>	Development discontinued after Phase I [3].

## Preclinical and Clinical Development Journey

The following diagram and table summarize the key stages and findings from the research on **XL019**:



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*XL019 development timeline from preclinical research to termination.*

Development Stage	Key Findings & Outcomes
<b>Preclinical Research</b>	Demonstrated potent, selective JAK2 inhibition (IC50 of 2 nM) and favorable pharmacodynamic properties. Showed activity against both wild-type and mutationally activated JAK2 (e.g., JAK2V617F) [1] [2].
<b>Phase I Clinical Trial (Early Results)</b>	Initial data from a dose-escalation study in myelofibrosis patients showed promising biological activity, including reduced spleen size and relief of disease-related symptoms at low doses. No myelosuppression was observed initially [2] [5].
<b>Phase I Clinical Trial (Full Results)</b>	The trial identified dose-limiting neurotoxicity (peripheral and central neuropathy) in patients across multiple dose levels, including lower ones. This toxicity led to

Development Stage	Key Findings & Outcomes
	the termination of the program. The neuropathy resolved in 50-100% of patients after treatment cessation [3] [4].

## Emergence of a Novel Application

A recent (2025) preclinical study has identified a potential new therapeutic avenue for **XL019**, unrelated to its original JAK2 target in cancer [6].

- **New Proposed Mechanism:** In a screen of epigenetic drug libraries, **XL019** was found to significantly upregulate the expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes (fat cells) [6].
- **Functional Outcome:** Treatment with **XL019** increased mitochondrial function, ATP production, and the mitochondrial DNA copy number in these cells. The study concluded that **XL019** could be a beneficial candidate for treating obesity and related metabolic diseases by enhancing energy expenditure [6].
- **Research Status:** This is a novel finding from a 2025 *in vitro* and *in silico* study. It repurposes **XL019** for metabolic disease, but this application is still in early research stages [6].

## Key Takeaways for Researchers

- **Clinical Development Hurdle:** The case of **XL019** highlights that **target selectivity alone does not guarantee clinical safety**. The severe and dose-limiting neurotoxicity was not predicted by standard animal toxicology studies, underscoring the unpredictability of translating preclinical models to human patients [3] [4].
- **Drug Repurposing Potential:** This compound exemplifies how compounds shelved for one indication may find new life through mechanistic screens for different biological activities. The discovery of its effect on UCP1 and mitochondrial function opens a potential new path for leveraging this molecule [6].

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## References

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To cite this document: Smolecule. [XL019 Exelixis development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548087#xl019-exelixis-development>]

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